1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one
Description
Properties
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9-1-3-11(4-2-9)5-8-6-13-7-10-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYMHMADJTMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Representative Mannich Reaction Conditions
| Reactant 1 | Reactant 2 | Methylene Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Piperidin-4-one | 1,3-Thiazole-4-carbaldehyde | Formaldehyde | Ethanol | Ammonium chloride | 60–80 | 6–12 | 65–85 |
2.3. One-Step Synthesis and Catalysis
Recent advancements have reported one-step synthesis methods that utilize specific catalytic systems to enhance reaction efficiency and yield. For example, the use of Lewis acids or heterogeneous catalysts can streamline the process, reduce reaction times, and improve selectivity.
While the Mannich reaction is predominant, other methods include:
- Reductive Amination : Coupling a thiazol-4-ylmethylamine with piperidin-4-one under reducing conditions.
- Nucleophilic Substitution : Alkylation of piperidin-4-one with a thiazol-4-ylmethyl halide in the presence of a base.
Table 2. Alternative Synthetic Methods
| Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | Thiazol-4-ylmethylamine + piperidin-4-one | NaBH3CN, MeOH, RT–40°C | 60–75 |
| Nucleophilic Substitution | Piperidin-4-one + thiazol-4-ylmethyl bromide | K2CO3, Acetonitrile, 80°C | 55–70 |
Reaction Optimization and Purification
Key parameters influencing yield and purity include:
- Temperature: Higher temperatures (60–80°C) generally increase reaction rates and yields.
- Solvent choice: Polar solvents like ethanol and methanol are preferred for solubility and ease of purification.
- Catalyst loading: Use of ammonium chloride or other mild acids improves the efficiency of the Mannich reaction.
- Recrystallization from ethanol or ethyl acetate
- Column chromatography on silica gel
- Reverse-phase HPLC for analytical and preparative scale purification
Table 3. Purification and Characterization Methods
| Technique | Purpose | Typical Outcome |
|---|---|---|
| Recrystallization | Bulk purification | Solid, high-purity product |
| Column Chromatography | Removal of byproducts | Isolated pure fractions |
| HPLC | Analytical purity assessment | >95% purity confirmation |
Research Findings and Applications
The synthesized compound has demonstrated potential antimicrobial and anticancer properties, making it a valuable intermediate for further pharmaceutical development.
4.2. Structural Characterization
- NMR Spectroscopy : Confirms the methylene linkage and ring structures.
- IR Spectroscopy : Identifies characteristic carbonyl and thiazole vibrations.
- Mass Spectrometry : Verifies molecular weight and purity.
Summary Table: Key Preparation Parameters
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Solvent | Ethanol, methanol, acetonitrile |
| Catalyst | Ammonium chloride, Lewis acids |
| Yield | 55–85% |
| Purification | Recrystallization, chromatography |
| Characterization | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiazole Derivatives : The 1,3-thiazole group (as in 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one) introduces a rigid, planar structure that may facilitate π-π stacking in protein binding pockets .
- Electron-Withdrawing Groups : Bromine in 1-(4-bromobenzoyl)piperidin-4-one enhances molecular stability but may reduce solubility compared to polar substituents like morpholine .
- Solubility Modifiers : Morpholine and oxane substituents improve aqueous solubility, critical for bioavailability in drug design .
Biological Activity
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one features a piperidine ring substituted with a thiazole moiety. Its structure is pivotal in determining its biological properties. The presence of the thiazole ring is known to enhance interactions with various biological targets, which may lead to diverse pharmacological effects.
The compound's mechanism of action involves its interaction with specific enzymes and receptors within the body. It is hypothesized that 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways associated with disease processes .
Antimicrobial Properties
Research indicates that 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar thiazole structures can inhibit bacterial growth, suggesting that this compound may also possess such properties.
Anticancer Activity
The anticancer potential of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one has been explored in several studies. Thiazole derivatives are often associated with anticancer activity due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, thiazolidinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Study on Anticancer Activity
In a notable study, compounds similar to 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one were tested against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance cytotoxicity .
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives, including 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one. The compound showed promising results against gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves condensation reactions between piperidin-4-one derivatives and thiazole-containing aldehydes. For example, analogous compounds like 1-(2-ethoxyethyl)piperidin-4-one derivatives are synthesized by reacting piperidin-4-one with aldehydes in a water-ethanol solution under basic conditions (e.g., NaOH), followed by recrystallization . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity. For instance, ¹³C NMR peaks at δ ~186 ppm indicate the carbonyl group of the piperidin-4-one core, while aromatic protons in the thiazole moiety appear at δ 7–8 ppm .
Q. How is the crystal structure of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers (e.g., KUMA/OXFORD KM4) using MoKα radiation. The SHELX suite (e.g., SHELXL) refines structures via direct methods and least-squares minimization, accounting for anisotropic displacement parameters. Hydrogen atoms are located via Fourier difference maps . Challenges include low crystal quality (e.g., high mosaicity) and partial occupancy of solvent molecules, which require iterative refinement .
Q. What spectroscopic techniques are critical for verifying the structure of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?
- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC) resolves connectivity between the thiazole and piperidine moieties. For example, NOESY correlations can clarify spatial arrangements between substituents .
Advanced Research Questions
Q. How are computational methods like DFT used to resolve contradictions in spectroscopic data for 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict NMR chemical shifts and IR frequencies, which are compared to experimental data to validate structures. For instance, discrepancies in carbonyl stretching frequencies may arise from solvent effects or polymorphism, which DFT can model by simulating solvated or crystalline environments . Hirshfeld surface analysis further examines intermolecular interactions (e.g., C–H···O bonds) that influence spectral properties .
Q. What strategies address ring puckering and conformational flexibility in the piperidin-4-one core during structural analysis?
- Methodological Answer : Cremer-Pople coordinates quantify ring puckering by defining a mean plane and calculating amplitude (q) and phase (φ) parameters. For six-membered rings, chair and boat conformers are distinguished using θ and φ values derived from X-ray data. Dynamic NMR can detect pseudorotation in solution, while molecular dynamics simulations model ring flexibility under varying temperatures .
Q. How are pharmacological screening assays designed to evaluate the bioactivity of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one?
- Methodological Answer : Target-specific assays (e.g., enzyme inhibition) use recombinant proteins (e.g., ACE2) and substrate analogs. For example, fluorescence polarization assays measure binding affinity by tracking changes in polarized light emission. Cell-based assays (e.g., cytotoxicity in HEK293 cells) validate membrane permeability. Dose-response curves (IC₅₀ values) are generated using nonlinear regression models .
Q. What challenges arise in crystallographic refinement of 1-(1,3-Thiazol-4-ylmethyl)piperidin-4-one, and how are they mitigated?
- Methodological Answer : Common issues include twinning, disorder in flexible substituents, and weak diffraction. Strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
